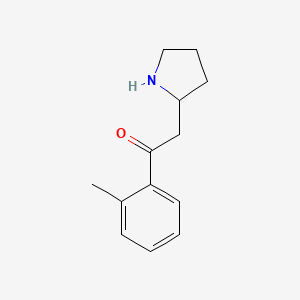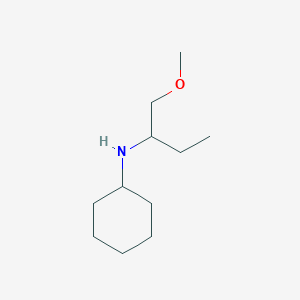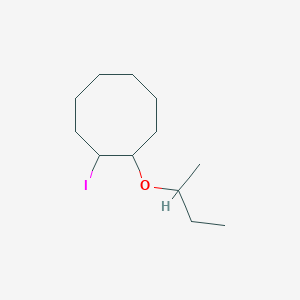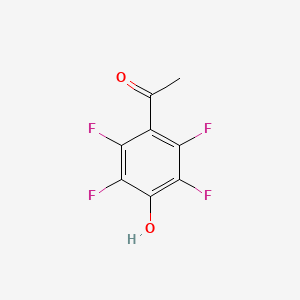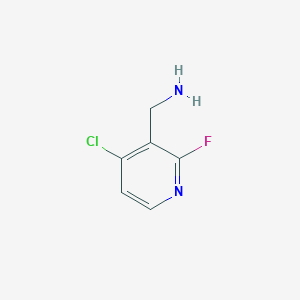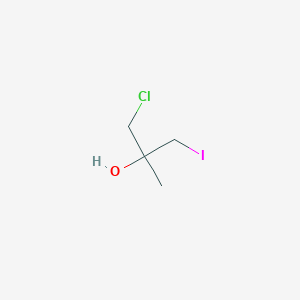
1-Chloro-3-iodo-2-methylpropan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3-iodo-2-methylpropan-2-OL is an organic compound that belongs to the class of halogenated alcohols. This compound is characterized by the presence of both chlorine and iodine atoms attached to a methylated propanol backbone. It is of significant interest in organic synthesis and various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-3-iodo-2-methylpropan-2-OL can be synthesized through a multi-step process involving the halogenation of 2-methylpropan-2-ol. One common method involves the initial chlorination of 2-methylpropan-2-ol using concentrated hydrochloric acid, followed by iodination using iodine and a suitable oxidizing agent . The reaction conditions typically require controlled temperatures and the presence of a catalyst to ensure the selective substitution of hydrogen atoms with halogens.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of advanced catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-3-iodo-2-methylpropan-2-OL undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or iodine atoms are replaced by other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction Reactions: The compound can be reduced to form simpler alcohols or hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium iodide or potassium bromide in acetone can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products Formed:
Substitution: Formation of 1-bromo-3-iodo-2-methylpropan-2-OL or 1-chloro-3-bromo-2-methylpropan-2-OL.
Oxidation: Formation of 3-iodo-2-methylpropanal or 3-iodo-2-methylpropanone.
Reduction: Formation of 2-methylpropan-2-ol or 2-methylpropane.
Wissenschaftliche Forschungsanwendungen
1-Chloro-3-iodo-2-methylpropan-2-OL has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential effects on biological systems and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism by which 1-Chloro-3-iodo-2-methylpropan-2-OL exerts its effects involves its interaction with molecular targets through halogen bonding and hydrogen bonding. The presence of both chlorine and iodine atoms allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The hydroxyl group can also participate in hydrogen bonding, influencing the compound’s reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-3-iodopropane: Similar in structure but lacks the hydroxyl group, leading to different reactivity and applications.
1-Iodo-2-methylpropane: Another halogenated compound with different substitution patterns, affecting its chemical behavior.
tert-Butyl alcohol: A related alcohol with different halogenation, used in various industrial applications.
Uniqueness: 1-Chloro-3-iodo-2-methylpropan-2-OL is unique due to the presence of both chlorine and iodine atoms on a methylated propanol backbone, providing distinct reactivity and binding properties compared to other similar compounds. This dual halogenation allows for versatile applications in synthesis and research.
Eigenschaften
Molekularformel |
C4H8ClIO |
|---|---|
Molekulargewicht |
234.46 g/mol |
IUPAC-Name |
1-chloro-3-iodo-2-methylpropan-2-ol |
InChI |
InChI=1S/C4H8ClIO/c1-4(7,2-5)3-6/h7H,2-3H2,1H3 |
InChI-Schlüssel |
MPGKHQBNIKPXLS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCl)(CI)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-7-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13302554.png)

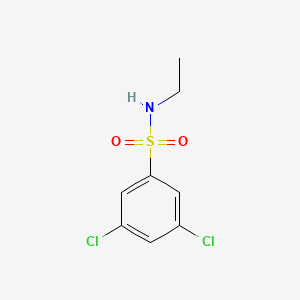

![(Furan-2-ylmethyl)[1-(pyridin-2-YL)ethyl]amine](/img/structure/B13302580.png)
![2-iodo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline](/img/structure/B13302583.png)
